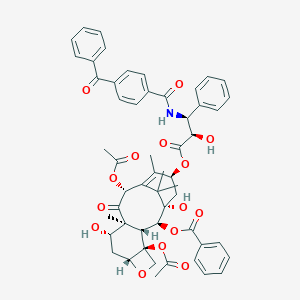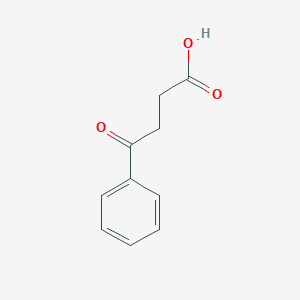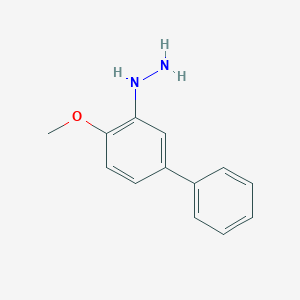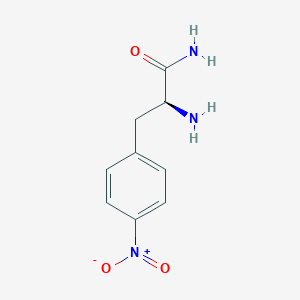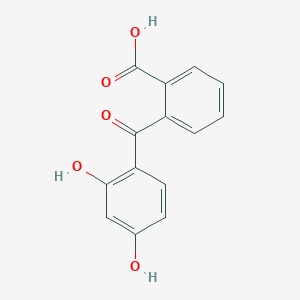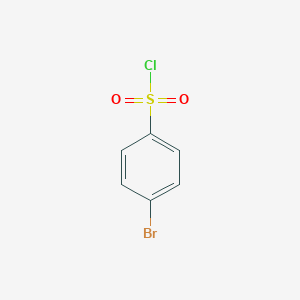
4-Bromobenzenesulfonyl chloride
Overview
Description
4-Bromobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H4BrClO2S . It is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo-nucleotides in solution . It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and in the protection of amines as 4-bromobenzenesulfonamides .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula BrC6H4SO2Cl . The InChI key for this compound is KMMHZIBWCXYAAH-UHFFFAOYSA-N . It contains a total of 15 bonds, including 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfone .Chemical Reactions Analysis
This compound is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo-nucleotides in solution . It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid . The specific chemical reactions involving this compound are not detailed in the search results.Physical And Chemical Properties Analysis
This compound is a crystalline powder or crystals with a melting point of 73-75 °C . It is soluble in Tetrahydrofuran, petroleum ether, and 1,4-dioxane, but insoluble in water . The molecular weight of the compound is 255.52 .Scientific Research Applications
Pd-Catalysed Direct Arylation
4-Bromobenzenesulfonyl chloride is utilized in Pd-catalyzed direct arylation processes. It reacts with heteroarenes to afford arylated heteroarenes without cleaving the C–Br bonds, leading to moderate to high yields. This process is significant for creating (Poly)halo‐Substituted Bi(hetero)aryls, useful in various chemical synthesis applications (Skhiri et al., 2015).
Detection Enhancement of Estrogens
In liquid chromatography–mass spectrometry, this compound has been applied to increase the detection responses of estrogens. It reacts rapidly and quantitatively with estrogens, enhancing detection responses by 8–23 times. This methodology is crucial for diagnosing fetoplacental function by analyzing serum and urine estrone and estradiol (Higashi et al., 2006).
Enzyme Inhibition Studies
Research involving the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides from this compound has shown their potential in enzyme inhibition. This is relevant for medicinal chemistry, particularly for acetylcholinesterase and α-glucosidase inhibition (Riaz, 2020).
Desulfitative Heck Reaction
This compound is used in palladium-catalyzed desulfitative Heck reactions. These reactions afford β-arylated Heck type products with complete regio- and stereoselectivities, important in organic synthesis (Skhiri et al., 2016).
Safety and Hazards
4-Bromobenzenesulfonyl chloride is classified as a skin corrosive and serious eye damage hazard . It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact, immediate medical attention is required .
Mechanism of Action
Target of Action
4-Bromobenzenesulfonyl chloride is a versatile organic intermediate that is primarily used in the synthesis of various bioactive compounds . It has been used in the synthesis of angiotensin II AT1/AT2 receptor antagonists and endothelin receptor antagonists . These receptors play crucial roles in cardiovascular function, and their antagonists are used in the treatment of hypertension and other cardiovascular diseases .
Mode of Action
As an organic intermediate, this compound does not interact directly with biological targets. Instead, it is used to synthesize other compounds that do. For example, it can be used to introduce a sulfonyl group into a molecule, which can then interact with its target .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the final compounds it is used to synthesize. For instance, angiotensin II AT1/AT2 receptor antagonists, which can be synthesized using this compound, inhibit the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compounds synthesized using this compound would depend on their specific chemical structures .
Result of Action
The molecular and cellular effects of this compound are primarily seen through the action of the compounds it is used to synthesize. For example, angiotensin II AT1/AT2 receptor antagonists synthesized using this compound can block the action of angiotensin II, leading to vasodilation and a reduction in blood pressure .
Action Environment
The action, efficacy, and stability of this compound and the compounds it is used to synthesize can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored under an inert atmosphere . Furthermore, the biological activity of the final compounds can be influenced by factors such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
4-bromobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMHZIBWCXYAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059173 | |
| Record name | Benzenesulfonyl chloride, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98-58-8 | |
| Record name | 4-Bromobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Bromobenzenesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromobenzenesulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonyl chloride, 4-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl chloride, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BROMOBENZENESULFONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6347T8FP1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Bromobenzenesulfonyl chloride has the molecular formula C6H4BrClO2S and a molecular weight of 255.52 g/mol []. Spectroscopic data, including IR, 1H-NMR, and 13C-NMR, have been reported for this compound and its derivatives [, , ].
A: this compound is commonly used for N-protection of amines, forming sulfonamides []. This reaction is often employed in the synthesis of biologically active compounds [, ].
A: Yes, research shows this compound can act as a coupling partner in palladium-catalyzed desulfitative arylation reactions []. This allows for the synthesis of (poly)halo-substituted bi(hetero)aryls, valuable building blocks in organic synthesis []. Importantly, the reaction proceeds without cleavage of the C-Br bond, allowing for further functionalization [].
A: Yes, this compound has been used in the synthesis of β-lactone antibiotics []. It facilitates β-lactone formation from L-threonine and L-allo-threonine derivatives, which are then further elaborated to access the desired antibiotic structures [].
A: Studies indicate a minor influence of the bromine substituent's position on the benzene ring on the reaction yield in palladium-catalyzed desulfitative arylations []. This highlights the versatility of this compound as a building block for diverse structures.
A: Research demonstrates the use of this compound for surface defect passivation in perovskite photovoltaics []. The molecule interacts with the perovskite film through the S=O group and the bare Pb2+ ions, improving crystal quality and enhancing device performance [].
A: this compound is moisture sensitive and reacts with nucleophilic solvents, liberating HCl []. It is recommended to store the reagent under an inert atmosphere to prevent degradation [].
A: Various analytical techniques are utilized, including FTIR, 1H-NMR, 13C-NMR, EI-MS, HR-EI-MS, and X-ray crystallography [, , ]. These techniques provide insights into the compound's structure, purity, and interactions.
A: Research on oligonucleotide synthesis explored alternative activating agents like mesitylene-2-sulfonyl chloride and 2,4,6-triisopropylbenzenesulfonyl chloride []. The choice of the optimal reagent depends on the specific reaction and desired outcome.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



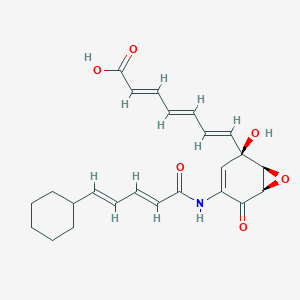

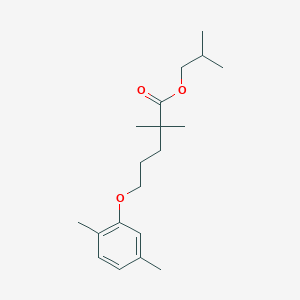


![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)
